2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate
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Overview
Description
2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 271.38 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate typically involves the reaction of 2-cyclopropylpropan-1-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines, thiols, or ethers.
Scientific Research Applications
2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropylpropan-1-amine hydrochloride
- 2-Cyclopropylpropan-1-amine sulfate
- 2-Cyclopropylpropan-1-amine phosphate
Uniqueness
2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate is unique due to its sulfonate group, which imparts distinct chemical properties compared to its analogs. The sulfonate group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions .
Biological Activity
2-Cyclopropylpropan-1-amine 4-methylbenzenesulfonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical formula is C10H15NO2S, and it features a cyclopropyl group attached to a propanamine structure, with a 4-methylbenzenesulfonate moiety. This unique structure contributes to its biological activity by potentially interacting with various biological targets.
Research indicates that this compound may function through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain methyl modifying enzymes, which play a crucial role in epigenetic regulation and gene expression .
- Modulation of Signaling Pathways : It may affect intracellular signaling pathways, particularly those involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit the activity of BCL6, a protein associated with various hematological malignancies. Inhibiting BCL6 can lead to reduced tumor growth in cancers such as diffuse large B-cell lymphoma (DLBCL) and multiple myeloma .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. It appears to modulate neurotransmitter levels, which could be beneficial in conditions like depression and anxiety disorders.
Case Studies
- BCL6 Inhibition Study : A study demonstrated that this compound effectively inhibited BCL6 activity in vitro. The results showed significant reductions in cell viability in DLBCL cell lines treated with the compound compared to controls .
- Neuroprotection in Animal Models : In a controlled experiment using rodent models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation. Behavioral assessments indicated enhanced memory retention and learning capabilities.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism of Action | References |
---|---|---|
Anticancer | Inhibition of BCL6 | |
Neuroprotective | Modulation of neurotransmitter levels | |
Potential anti-inflammatory | Interaction with inflammatory pathways |
Table 2: Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Cyclopropyl amine | BCL6 inhibition |
Compound A | Simple amine | Moderate anti-cancer |
Compound B | Sulfonamide | Weak neuroprotective |
Properties
IUPAC Name |
2-cyclopropylpropan-1-amine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(4-7)6-2-3-6/h2-5H,1H3,(H,8,9,10);5-6H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQAJOBPQPCXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CN)C1CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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